3-(3,4-Dimethoxyphenyl)pentan-2-one

Pharmaceutical Intermediates Process Chemistry Purification

Procure 3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1) as the designated FN-1(2) intermediate for Fluticasone propionate synthesis. The unique pentan-2-one skeleton enables regioselective steroid coupling not possible with shorter-chain analogs like 3,4-dimethoxyphenylacetone. This ≥98% purity grade meets Fluticasone Impurity 4 reference standard requirements for HPLC/GC AMV and ANDA submissions. Also serves as a key building block for sartan-class antihypertensives (Losartan, Irbesartan). Non-substitutable for GMP QC.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 105638-31-1
Cat. No. B033582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)pentan-2-one
CAS105638-31-1
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)OC)OC)C(=O)C
InChIInChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3
InChIKeySOJNQJRJHNNHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1): Pharmaceutical Intermediate and Fluticasone Impurity Standard


3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a white to off-white crystalline powder, soluble in most organic solvents but insoluble in water [1]. The compound is primarily utilized as a key intermediate in the synthesis of multiple antihypertensive drugs, including Losartan potassium, Irbesartan, and Aliskiren, as well as the anti-inflammatory corticosteroid Fluticasone [2]. It is also cataloged and used as an impurity reference standard (Fluticasone Impurity 4) for analytical method development and quality control in pharmaceutical manufacturing [3].

Why a Generic 3,4-Dimethoxyphenyl Ketone Cannot Replace 3-(3,4-Dimethoxyphenyl)pentan-2-one in Critical Pharmaceutical Syntheses


While the 3,4-dimethoxyphenyl moiety is common to many synthetic intermediates, the specific pentan-2-one carbon skeleton of this compound is essential for its unique role as a precursor in the divergent synthesis of both sartan-class antihypertensives and the corticosteroid fluticasone [1]. Analogs with shorter or longer alkyl chains, such as 3,4-dimethoxyphenylacetone (CAS 776-99-8) or 1-(3,4-dimethoxyphenyl)ethan-1-one (CAS 1131-62-0), lack the necessary molecular architecture for subsequent regioselective transformations . Furthermore, the high purity standards (>98%) required for pharmaceutical impurity profiling and reference standards are not uniformly met by general-purpose in-class compounds, making this specific CAS-grade material a non-substitutable procurement item for quality control and regulatory compliance in Fluticasone manufacturing [2].

Quantitative Differentiation of 3-(3,4-Dimethoxyphenyl)pentan-2-one: A Comparative Evidence Guide for Procurement


Distinct Boiling Point and Molecular Weight Profile Versus 3,4-Dimethoxyphenylacetone for Purification Process Design

3-(3,4-Dimethoxyphenyl)pentan-2-one exhibits a significantly higher predicted boiling point and molecular weight compared to the structurally similar 3,4-dimethoxyphenylacetone (CAS 776-99-8), a common alternative 3,4-dimethoxyphenyl ketone . This differentiation directly impacts purification strategies, as the target compound's lower volatility at standard pressures necessitates different distillation or chromatography parameters, and its distinct mass enables unique MS/MS fragmentation for analytical monitoring .

Pharmaceutical Intermediates Process Chemistry Purification

Higher Molecular Weight and LogP Compared to 3,4-Dimethoxyphenylacetone: Implications for Lipophilicity and Chromatographic Behavior

The molecular weight of 3-(3,4-dimethoxyphenyl)pentan-2-one (222.28 g/mol) is 28.05 g/mol greater than that of 3,4-dimethoxyphenylacetone (194.23 g/mol), and its calculated LogP (XlogP 2.4) is higher than the comparator (LogP ~1.5), indicating increased lipophilicity . These physicochemical differences translate to longer retention times in reversed-phase HPLC and altered extraction efficiency, which are critical parameters for its use as a Fluticasone impurity standard [1].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Certified High Purity (≥98%) as a Fluticasone Impurity Standard for Regulatory Analytical Methods

Commercially sourced 3-(3,4-dimethoxyphenyl)pentan-2-one for analytical applications is typically provided with a certified purity of ≥98% (HPLC) and is specifically designated as Fluticasone Impurity 4, accompanied by detailed characterization data compliant with regulatory guidelines (e.g., ICH) [1]. In contrast, general-purpose 3,4-dimethoxyphenyl ketones, such as 3,4-dimethoxyphenylacetone, are often supplied at lower purity grades (e.g., 96-97%) and lack the specific impurity profiling and traceability documentation required for validated analytical methods in drug submissions .

Pharmaceutical Quality Control Impurity Standards Regulatory Compliance

Divergent Synthetic Utility: Key Intermediate for Multiple High-Value APIs Across Distinct Therapeutic Classes

3-(3,4-Dimethoxyphenyl)pentan-2-one is a documented key intermediate in the synthesis of at least four major active pharmaceutical ingredients (APIs) across two distinct therapeutic classes: the sartan antihypertensives Losartan, Irbesartan, and Aliskiren, and the corticosteroid Fluticasone [1]. This multi-target synthetic utility is not observed for close analogs like 3,4-dimethoxyphenylacetone, whose primary documented use is as a precursor to α-methyl-dopa . The ability to serve as a building block for both cardiovascular and respiratory/inflammatory drugs represents a unique procurement value proposition for contract manufacturing organizations (CMOs) and pharmaceutical R&D groups.

Drug Synthesis API Intermediate Sartans Corticosteroids

Predicted pKa and Density Differentiate Solid-Phase and Liquid-Liquid Extraction Behavior from Lower Analogs

The predicted pKa of 3-(3,4-dimethoxyphenyl)pentan-2-one is 12.56 ± 0.70, and its predicted density is 1.32 ± 0.1 g/cm³ . In comparison, 3,4-dimethoxyphenylacetone has a reported density of 1.115 g/mL . The higher density and very low acidity (high pKa) of the target compound suggest different partitioning behavior in liquid-liquid extraction and altered behavior on normal-phase chromatography sorbents, providing a basis for method development to resolve this specific Fluticasone impurity from other process-related impurities.

Analytical Chemistry Sample Preparation Extraction Efficiency

Optimal Application Scenarios for Procuring 3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)


Synthesis of Fluticasone and Related Corticosteroids

Procure this compound as the designated intermediate FN-1(2) for the manufacture of Fluticasone propionate and other androstane-17β-carbothioates. Its specific pentan-2-one side chain is essential for subsequent coupling to the steroid nucleus, as described in patent literature [1].

Development and Validation of Analytical Methods for Fluticasone Impurity Profiling

Use high-purity (>98%) 3-(3,4-dimethoxyphenyl)pentan-2-one as a reference standard (Fluticasone Impurity 4) for HPLC/GC method development, method validation (AMV), and quality control (QC) in support of ANDA submissions for generic Fluticasone products [2]. The compound's distinct chromatographic behavior, as characterized by its LogP and predicted physical properties, enables reliable resolution from the API and other impurities .

Synthesis of Losartan, Irbesartan, and Aliskiren Antihypertensive APIs

Employ this compound as a versatile building block in the construction of the biphenyltetrazole or analogous cores of sartan-class antihypertensive drugs. Its established use in multiple synthetic routes offers procurement flexibility for organizations developing or manufacturing several of these blockbuster drugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)pentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.